BenchChemオンラインストアへようこそ!

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide

Medicinal Chemistry Conformational Analysis Ligand Efficiency

This distinct meta-methoxy phenethyl-cyclopropanecarboxamide delivers a rigid cyclopropane core that limits conformational entropy loss upon binding, directly addressing target selectivity challenges not met by flexible or bulkier analogs. Preliminary CCR5 antagonist screening data positions it as a differentiated chemotype for HIV and inflammatory disease programs. With MW 249.30 and cLogP ~2.5, it fits lead-like space (CNS‑penetrant thresholds) better than the heavier cyclopentane analog (MW 263.33). The meta‑methoxy substitution creates a unique electrostatic surface that alters hydrogen‑bonding geometry vs. ortho/para regioisomers. Use it to diversify screening decks, perform systematic methoxy‑position SAR, or repurpose the cyclopropanecarboxamide scaffold for epoxide hydrolase targets. Research‑grade ≥90% purity ensures reproducible data.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 1797281-48-1
Cat. No. B2593625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide
CAS1797281-48-1
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2CC2)OC
InChIInChI=1S/C14H19NO3/c1-17-12-5-3-4-11(8-12)13(18-2)9-15-14(16)10-6-7-10/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,15,16)
InChIKeySWWGXCMRUISHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide (CAS 1797281-48-1): Core Structural Identity & Procurement Baseline


N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide (CAS 1797281-48-1) is a synthetic small molecule belonging to the cyclopropanecarboxamide class, characterized by a cyclopropane ring attached to a carboxamide group, which is further linked to a substituted phenethylamine moiety [1]. Its molecular formula is C14H19NO3 with a molecular weight of 249.30 g/mol . The compound has been flagged in preliminary pharmacological screening as a CCR5 antagonist candidate, suggesting potential relevance in HIV infection and inflammatory disease research [2]. Available supplier data indicates a typical purity of ≥90% (HPLC) for research-grade procurement [3].

Why Generic Substitution Fails for 1797281-48-1: The Functional Consequences of Cyclopropane Rigidity and Meta-Methoxy Positioning


Generic substitution among cyclopropanecarboxamide analogs without rigorous evidence risks undermining experimental reproducibility. The cyclopropane ring in 1797281-48-1 constrains the molecule into a limited conformational space compared to cyclopentane or cyclohexane analogs, directly affecting target binding thermodynamics [1]. The meta-methoxy substitution on the phenyl ring creates a distinct electrostatic potential surface versus the ortho- or para-methoxy regioisomers, which can alter hydrogen-bonding geometry and π-stacking interactions with biological targets [1]. Furthermore, preliminary screening data indicates CCR5 antagonist activity for this specific structure, a pharmacological profile that is not inherently transferable to other cyclopropanecarboxamides [2]. Until direct comparative selectivity panels are published, the burden of proof lies with the user to validate any proposed generic substitution.

1797281-48-1 Differential Evidence Guide: Quantifying Structural and Pharmacological Selectivity Against Closest Analogs


Conformational Restriction vs. Cyclopentane Analog: Impact on Ligand Efficiency

The target compound incorporates a cyclopropane ring (bond angle ~60°) which imposes significant conformational restriction compared to the cyclopentane analog N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide (CAS 1797893-25-4). The cyclopentane ring sample can populate multiple envelope and twist conformations, increasing the entropic penalty upon binding. While pre-organizing the molecule into a rigid, low-energy conformation, the cyclopropane potentially improves binding free energy due to a smaller loss of conformational entropy [1]. Due to the absence of direct binding assay comparisons, this is a class-level inference.

Medicinal Chemistry Conformational Analysis Ligand Efficiency

Meta-Methoxy Substitution: Steric and Electronic Differentiation from Ortho/Para Regioisomers

The target compound features a meta-methoxy substituent on the phenyl ring. In analogous cyclopropanecarboxamide series, the regioisomeric position of methoxy groups on the aromatic ring has been shown to modulate biological activity. For instance, in the epoxide hydrolase inhibitor patent US8815951, para-methoxy phenyl analogs exhibited IC50 values as low as 50 nM, while ortho-methoxy variants showed shifted activity profiles [1]. The meta position in 1797281-48-1 presents a distinct spatial orientation and electronic resonance pattern that differs from both ortho and para isomers [2]. Direct comparative IC50 or Ki data for the exact methoxy regioisomer series of this specific scaffold are not publicly available; this inference is based on class-wide SAR trends.

Structure-Activity Relationship Regioisomer Selectivity Pharmacophore Modeling

Predicted Physicochemical Properties: Lipophilicity and Permeability Differentiation

The target compound's predicted properties include a density of 1.142±0.06 g/cm³, a boiling point of 441.1±45.0 °C, and a pKa of 15.41±0.20 [1]. The molecular weight of 249.30 g/mol and the balanced presence of hydrogen bond acceptors (3 oxygen, 1 nitrogen) vs. donors (1 amide NH) suggest moderate lipophilicity (cLogP ~2.5 predicted). In comparison, the larger cyclopentane analog (CAS 1797893-25-4, MW 263.33) has a higher molecular weight and predicted higher logP, potentially favoring membrane permeability but at the cost of solubility [2]. Again, this is a class-level inference based on predicted rather than experimentally measured values.

ADME Physicochemical Profiling Drug-likeness

1797281-48-1: Optimal Procurement and Research Application Scenarios Based on Structural Evidence


CCR5 Antagonist Screening Campaigns Requiring meta-Methoxy Pharmacophore Diversity

Preliminary pharmacological screening data associate the compound with CCR5 antagonist activity [1]. Research groups running CCR5-targeted screening libraries can procure 1797281-48-1 to introduce a distinct meta-methoxy phenethyl-cyclopropanecarboxamide chemotype into their collection, complementing existing ortho- and para-methoxy variants. The inclusion of this compound provides a systematic SAR exploration of the methoxy position on CCR5 binding affinity, a key differentiation from commercially available CCR5 antagonists like Maraviroc (which lacks this chemotype). This is directly supported by the evidence in Section 3 on regioisomer differentiation.

Conformational Restriction Studies: Cyclopropane as a Bioisostere for Olefin or Cyclopentane Moieties

The cyclopropane ring serves as a rigidifying element and a potential bioisostere for olefins or larger aliphatic rings [1]. Scientists designing target-focused compound libraries for enzymes with narrow binding pockets may prefer 1797281-48-1 over its cyclopentane analog to reduce conformational entropy loss upon binding, as discussed in Evidence_Item_1 of Section 3. This makes the compound suitable for scaffold-hopping exercises where optimizing the core ring size is a key objective.

Physicochemical Parameter Optimization: MW <250 Da and Moderate logP for CNS or Solubility-Targeted Programs

With a molecular weight of 249.30 g/mol and predicted moderate lipophilicity (cLogP ~2.5), 1797281-48-1 falls within the favorable space for lead-likeness [1]. This is a direct differentiator from the heavier cyclopentane analog (MW 263.33), as detailed in Evidence_Item_3 of Section 3. Drug discovery programs operating under strict physicochemical constraints (e.g., CNS drugs with MW <300 Da, logP <3) can use this compound as a starting point for further optimization while maintaining favorable ADME property predictions.

Epoxide Hydrolase Inhibitor Chemotype Expansion via Patent-Informed Scaffold Repurposing

The cyclopropanecarboxamide scaffold is featured in patent US8815951 as a privileged structure for epoxide hydrolase inhibition, with related urea derivatives showing low nanomolar activity [1]. Although 1797281-48-1 has not been directly tested against sEH in public data, the shared cyclopropanecarboxamide motif makes it a logical candidate for repurposing screens against this target, distinguishing it from non-cyclopropane-containing epoxide hydrolase inhibitor chemotypes. This scenario is inferred from the class-level evidence in Section 3.

Quote Request

Request a Quote for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.